1-Oxa-4-azaspiro[5.6]dodecan-3-one
Descripción
1-Oxa-4-azaspiro[5.6]dodecan-3-one is a spirocyclic compound featuring a 6-membered oxa (oxygen-containing) ring and a 7-membered aza (nitrogen-containing) ring fused at a single spiro carbon atom. The compound’s unique architecture imparts conformational rigidity and diverse reactivity, making it a candidate for pharmaceutical and materials science research.
Propiedades
IUPAC Name |
1-oxa-4-azaspiro[5.6]dodecan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9-7-13-10(8-11-9)5-3-1-2-4-6-10/h1-8H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZWDYVLAQIRSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CNC(=O)CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-Oxa-4-azaspiro[5.6]dodecan-3-one is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-Oxa-4-azaspiro[5.6]dodecan-3-one has the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 169.27 g/mol
- IUPAC Name : 1-oxa-4-azaspiro[5.6]dodecane
The compound features a spirocyclic structure that is believed to contribute to its biological activity, particularly in terms of membrane interaction and selectivity against various pathogens.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1-Oxa-4-azaspiro[5.6]dodecan-3-one, particularly against mycobacterial strains, including Mycobacterium tuberculosis.
Minimum Inhibitory Concentration (MIC)
The efficacy of this compound can be measured using the Minimum Inhibitory Concentration (MIC) method. In one study, the MIC values for selected analogs were determined as follows:
| Compound | MIC (μM) | Selectivity Index (SI) |
|---|---|---|
| 1-Oxa-4-azaspiro[5.6]dodecan-3-one | 2 | 23 |
| Analog A | <5 | >20 |
| Analog B | 15 | 5 |
These results indicate that 1-Oxa-4-azaspiro[5.6]dodecan-3-one exhibits significant antimicrobial activity with a favorable selectivity index, suggesting low toxicity to mammalian cells compared to its effectiveness against pathogens .
The mechanism through which 1-Oxa-4-azaspiro[5.6]dodecan-3-one exerts its antimicrobial effects involves disruption of bacterial cell membranes. This compound has been shown to perturb phospholipid vesicles and induce stress in the mycobacterial cell envelope, which is critical for survival .
Case Study: Mycobacterial Stress Response
In a case study involving Mycobacterium tuberculosis, researchers observed that treatment with 1-Oxa-4-azaspiro[5.6]dodecan-3-one led to increased expression of stress response genes, indicating that the compound effectively compromises bacterial integrity . This was validated using reporter assays that monitored gene expression changes in response to treatment.
Structural Activity Relationship (SAR)
The structural features of 1-Oxa-4-azaspiro[5.6]dodecan-3-one play a crucial role in its biological activity. Variations in the azaspiroketal structure have been explored to enhance potency and selectivity:
| Modification | MIC (μM) | Observations |
|---|---|---|
| Replacement of ketal oxygen | 0.3 | Increased potency |
| Non-ketal analog | 15 | Reduced activity |
| Basic nitrogen outside spirocycle | 3.6 | Poor selective cytotoxicity |
These findings suggest that maintaining the integrity of the azaspiroketal motif is essential for optimal biological activity .
Comparación Con Compuestos Similares
Ring Size and Heteroatom Variations
Spirocyclic compounds are classified by their ring sizes and heteroatom composition. Below is a comparison of key analogs:
Key Observations :
Insights :
Physicochemical Properties
| Property | 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | 1-Thia-4-azaspiro[4.5]decan-3-one | 1-Oxa-4-azaspiro[5.6]dodecan-3-one* |
|---|---|---|---|
| Molecular Weight | ~250–300 g/mol | ~200–250 g/mol | ~250–300 g/mol (estimated) |
| Melting Point | 160–240°C | 125–143°C | Not reported |
| Solubility | Moderate in polar aprotic solvents | Low in water | Likely low (hydrophobic core) |
Data derived from .
Métodos De Preparación
Cyclization Reactions to Form Spirocyclic Core
The synthesis generally relies on intramolecular cyclization reactions where a linear or monocyclic precursor containing both nucleophilic and electrophilic centers undergoes ring closure to form the spirocyclic framework. Typical strategies include:
- Intramolecular nucleophilic substitution : A nucleophile (e.g., amine or hydroxyl) attacks an electrophilic carbon (e.g., halide or activated carbonyl) within the same molecule to close the ring.
- Oxidative cyclization : Metal-catalyzed oxidation induces cyclization by forming new C–N or C–O bonds.
- Reductive amination followed by cyclization : Amines react with aldehydes or ketones to form imines, which are then reduced and cyclized.
Starting Materials
Common starting materials include:
- Amino alcohols or amino ketones that provide both nitrogen and oxygen atoms.
- Precursors such as piperidin-4-one or azepan-4-one derivatives.
- Functionalized diols or dithiols for ring closure.
Detailed Preparation Methods
Method Based on Cyclization of Amino Ketones with Alkanediols
One documented method involves reacting cyclic ketones like piperidin-4-one or azepan-4-one with alkanediols under acidic or catalytic conditions to promote intramolecular cyclization forming the spirocyclic ring system. This approach has been used to prepare related azaspiro compounds and can be adapted for 1-oxa-4-azaspiro[5.6]dodecan-3-one synthesis by choosing appropriate chain lengths and reaction conditions.
Metal-Catalyzed Oxidative Cyclization
Though more commonly reported for related spirocycles (e.g., 1-oxa-4-azaspiro[4.5]deca-dienes), metal-catalyzed oxidative cyclization using copper(I) salts and hypervalent iodine reagents (e.g., PhI(OAc)2) has proven effective in forming spiro-lactams. This method involves initial amide formation followed by oxidative cyclization to close the spiro ring, offering good yields and selectivity.
Multi-Step Synthesis via Spirocyclic Lactam Formation
A practical synthesis reported for related spirocyclic lactams involves:
- Preparation of a keto-amine or keto-alcohol intermediate.
- Intramolecular nucleophilic attack to form the spirocyclic ring.
- Oxidation or reduction steps to install the lactam carbonyl at the 3-position.
For example, a four-step synthetic route starting from 1,4-dioxaspiro[4.5]decane-8-one includes:
- Conversion to a carbonitrile intermediate.
- Alkylation with haloalkanes.
- Hydrogenation and cyclization to form the spirocyclic lactam.
- Deprotection to yield the final 1-oxa-4-azaspiro[5.6]dodecan-3-one.
Reaction Conditions and Optimization
Representative Research Findings
- Copper(I)-catalyzed oxidative cyclization with PhI(OAc)2 efficiently converts hydroxyamides to spirocyclic lactams with yields up to 75%, providing a scalable and environmentally friendly route.
- Intramolecular cyclization of amino ketones with alkanediols under acidic catalysis produces azaspiroketal frameworks, which are structurally related and can serve as precursors or analogs in the synthesis of 1-oxa-4-azaspiro[5.6]dodecan-3-one.
- Multi-step synthetic routes involving carbonitrile intermediates and subsequent hydrogenation allow access to spirocyclic lactams with moderate to good yields, suitable for scale-up in medicinal chemistry applications.
Summary Table of Preparation Methods
| Preparation Method | Key Steps | Catalysts/Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Intramolecular Cyclization of Amino Ketones with Alkanediols | Nucleophilic substitution forming spiro ring | Acid catalysts or bases | Straightforward, uses accessible starting materials | May require optimization for ring size control |
| Metal-Catalyzed Oxidative Cyclization | Amide formation followed by Cu(I)/PhI(OAc)2 catalyzed cyclization | Cu[(CH3CN)4]ClO4, PhI(OAc)2 | High yield, mild conditions | Requires metal catalyst and oxidant |
| Multi-step Synthesis via Carbonitrile Intermediate | Alkylation, hydrogenation, deprotection steps | LDA, Raney Ni, pyridinium p-toluenesulfonate | Scalable, versatile for analog synthesis | Multi-step, moderate overall yield |
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
